4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a nitro group at position 6 and a 2-ethoxyethyl chain at position 2. Its structural complexity and substituent arrangement warrant comparison with analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.
Propriétés
Numéro CAS |
6272-85-1 |
|---|---|
Formule moléculaire |
C22H20N4O6S |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C22H20N4O6S/c1-2-32-12-11-24-17-8-7-16(26(30)31)13-18(17)33-22(24)23-21(29)14-3-5-15(6-4-14)25-19(27)9-10-20(25)28/h3-8,13H,2,9-12H2,1H3 |
Clé InChI |
UOYKIJSQWUAPMB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origine du produit |
United States |
Méthodes De Préparation
Preparation of 6-nitro-3-(2-ethoxyethyl)-1,3-benzothiazole Intermediate
-
- 2-aminothiophenol or 2-aminobenzothiazole derivatives
- Nitro-substituted aromatic precursors or nitration reagents
- 2-ethoxyethyl bromide or related alkylating agents
Procedure:
The benzothiazole core is constructed by cyclization of 2-aminothiophenol derivatives with suitable carbonyl compounds under acidic or basic catalysis. The nitro group is introduced either before or after cyclization by nitration using nitric acid/sulfuric acid mixtures or via substitution of a nitro-substituted precursor. The 2-ethoxyethyl side chain is introduced by alkylation of the benzothiazole nitrogen or carbon at the 3-position using 2-ethoxyethyl halides in the presence of a base like potassium carbonate in solvents such as acetone or DMF.
Synthesis of 4-(2,5-dioxopyrrolidin-1-yl)benzoic Acid Derivative
-
- Succinimide or 2,5-dioxopyrrolidine
- 4-aminobenzoic acid or 4-halo benzoic acid derivatives
Procedure:
The succinimide moiety is introduced by reacting 4-aminobenzoic acid with succinic anhydride or by nucleophilic substitution on 4-halobenzoic acid derivatives with succinimide under heating. The resultant 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid is then converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux.
Coupling to Form the Benzamide
- The acid chloride of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid is reacted with the amino group of the benzothiazole intermediate under anhydrous conditions, typically in inert solvents like dichloromethane or chloroform, with a base such as triethylamine to neutralize HCl formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) until completion.
Formation of the Ylidene Linkage
- The condensation to form the ylidene bond (a C=N double bond or related structure) is achieved by heating the coupled benzamide intermediate with aldehydes or ketones, or by intramolecular cyclization under acidic or basic catalysis. This step may require reflux in solvents such as ethanol or acetic acid and is confirmed by spectroscopic methods.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzothiazole synthesis | Cyclization of 2-aminothiophenol with carbonyl compounds; nitration with HNO3/H2SO4; alkylation with 2-ethoxyethyl bromide, K2CO3, acetone | 70-85 | Controlled temperature to avoid side reactions |
| Succinimide benzoic acid prep | Reaction of 4-aminobenzoic acid with succinic anhydride; acid chloride formation with SOCl2, reflux | 65-75 | Anhydrous conditions critical |
| Amide coupling | Acid chloride + benzothiazole amine, Et3N, DCM, 0-25°C to RT | 60-80 | TLC monitoring recommended |
| Ylidene formation | Reflux in ethanol/acetic acid with aldehyde/ketone or intramolecular cyclization | 50-70 | Purification by recrystallization |
Characterization and Purification
- The final compound is purified by recrystallization from ethanol or ethyl acetate.
- Characterization methods include:
- FTIR: Confirmation of amide (C=O) and imine (C=N) stretching vibrations.
- 1H NMR and 13C NMR: Identification of aromatic protons, ethoxyethyl side chain, succinimide ring protons, and confirmation of the ylidene linkage.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~396.4 g/mol.
- Elemental Analysis: Consistency with calculated C, H, N, O, S percentages.
- Spectral data confirm the successful formation of the benzamide and ylidene linkages and the presence of nitro and ethoxyethyl substituents.
Comparative Analysis with Related Compounds
| Compound | Key Functional Groups | Preparation Notes | Biological Relevance |
|---|---|---|---|
| 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | Benzamide, benzothiazole, nitro, succinimide | Multi-step synthesis with acid chlorides and amine coupling | Antibacterial, anticancer potential |
| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Benzamide with pyrrolidine ring | Simpler coupling reactions | Antiepileptic activity |
| 4-ethylbenzothiazole derivatives | Benzothiazole core with ethyl substituent | Alkylation and nitration | Varied antimicrobial activities |
Summary of Key Research Findings
- The presence of the 2,5-dioxopyrrolidin-1-yl group enhances solubility and potential bioactivity of benzamide derivatives.
- The nitro group on the benzothiazole ring is critical for biological activity, particularly in antimicrobial and anticancer applications.
- The ethoxyethyl substituent may improve pharmacokinetic properties by increasing lipophilicity and membrane permeability.
- Multi-step synthesis involving acid chloride formation and amide coupling is the most common and efficient route to prepare such benzothiazole-benzamide conjugates.
- Characterization by FTIR, NMR, and mass spectrometry is essential to confirm the structure and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a probe or marker in biological studies due to its unique structure and reactivity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the nitro group can participate in redox reactions. The compound’s overall structure allows it to engage in various biochemical pathways, potentially leading to its observed effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Features
The compound’s benzothiazole-2-ylidene scaffold and dioxopyrrolidinyl group distinguish it from analogs. Key structural comparisons include:
- Benzothiazole Substituents: The target compound’s 6-nitro group is a strong electron-withdrawing substituent, enhancing electrophilicity of the benzothiazole ring compared to fluoro or ethyl groups in analogs .
- Pyrrolidine/Pyrrole Groups : The dioxopyrrolidinyl group (cyclic amide) increases polarity (TPSA ≈ 95.4) and hydrogen-bonding capacity versus MPPB’s dimethylpyrrole, which may reduce solubility but improve membrane permeability .
Physicochemical Properties
*Estimated based on structural similarity to .
- The nitro group and dioxopyrrolidinyl moiety contribute to higher TPSA, suggesting improved aqueous solubility compared to MPPB. However, the ethoxyethyl chain may offset this by increasing lipophilicity (XLogP3 ≈ 3.0).
Structure-Activity Relationships (SAR)
- Pyrrolidine vs.
- Nitro Group : The 6-nitro substituent may increase electrophilicity, enabling covalent interactions with thiol-containing targets (e.g., kinases or proteases), whereas fluoro or ethyl groups in analogs provide steric or electronic modulation without covalent binding.
Activité Biologique
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide represents a novel class of benzamide derivatives that have garnered attention for their potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and any associated toxicity.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 334.39 g/mol
- Functional Groups : Dioxopyrrolidine, ethoxyethyl, nitro group, and benzothiazole.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. The benzothiazole moiety is known for its broad-spectrum antimicrobial effects. For instance, derivatives of benzothiazole have shown significant inhibitory effects against various bacterial strains and fungi. The specific activity of 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide against pathogens remains to be comprehensively documented in the literature.
Anticancer Activity
Research has suggested that benzamide derivatives can inhibit cancer cell proliferation. The presence of the nitro group in the structure may enhance its ability to induce apoptosis in cancer cells. For example, studies on related compounds have shown IC₅₀ values in the micromolar range against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 20 |
| Target Compound | A549 (Lung) | TBD |
Neuroprotective Effects
The dioxopyrrolidinyl structure has been linked to neuroprotective properties in several studies. Compounds with similar backbones have demonstrated efficacy in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on structurally related compounds suggest low toxicity levels in zebrafish embryos at concentrations below 50 µM. However, further detailed toxicity profiling for 4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide is necessary to establish its safety for therapeutic use.
Case Studies
- Anticancer Activity : A study investigating a series of benzamide derivatives found that those with a dioxopyrrolidine core exhibited significant cytotoxicity against breast cancer cells (MCF-7), suggesting that the target compound may possess similar properties.
- Neuroprotective Mechanisms : In an animal model of Alzheimer’s disease, a related compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function. This indicates potential for neuroprotection which could be explored further with the target compound.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis optimization should employ Design of Experiments (DOE) to evaluate variables like catalyst loading, solvent polarity, temperature, and reaction time. For example, refluxing in absolute ethanol with glacial acetic acid (as a proton source) can promote cyclization and nitro-group stabilization . A fractional factorial design can minimize experimental runs while identifying critical parameters (e.g., solvent effects on yield). Example conditions:
| Variable | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | 72 |
| Temperature (°C) | 80–120 | 110 | 68 |
| Catalyst | None vs. Pd/C | None | 72 |
| Reference: Statistical DOE frameworks in chemical synthesis . |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR : H/C NMR to confirm regiochemistry of the benzothiazole and dioxopyrrolidine moieties. Key signals: nitro group deshielding (~8.5 ppm for aromatic protons) and pyrrolidine carbonyls (~170–175 ppm in C) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion ([M+H] at m/z 481.1) .
- FT-IR : Stretching vibrations for carbonyl (1680–1720 cm) and nitro groups (1520–1350 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and stability under varying conditions?
Methodological Answer: Use density functional theory (DFT) to calculate:
- HOMO-LUMO gaps to predict electron-deficient sites (e.g., nitro group directing electrophilic attacks) .
- Transition state analysis for hydrolysis susceptibility of the dioxopyrrolidinyl group.
| Computational Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.2 | High stability |
| LUMO Energy | -1.8 | Reactive nitro site |
| Reference: Quantum chemical reaction path search methods . |
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Conduct comparative dose-response assays under standardized conditions (e.g., fixed cell lines, serum-free media). For example:
Q. What experimental approaches elucidate the mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use thermal shift assays to screen for protein binding (e.g., kinases or proteases). A ∆T > 2°C indicates target engagement .
- Inhibitor Kinetics : Pre-incubate the compound with NADPH in microsomal fractions to assess metabolic stability (t < 30 min suggests rapid clearance) .
Q. How to design a structure-activity relationship (SAR) study for analogs?
Q. Example Workflow :
Replicate Experiments : Ensure identical protocols (e.g., cell passage number, assay temperature).
Meta-Analysis : Pool data from ≥3 independent studies; use Cochran’s Q test to quantify heterogeneity (p < 0.05 indicates significant contradictions) .
Advanced Imaging : Correlate cellular uptake (via confocal microscopy with fluorescent tagging) with activity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
